A Comprehensive Technical Guide to Boc-D-Pro-OSu: Properties and Applications
A Comprehensive Technical Guide to Boc-D-Pro-OSu: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-(tert-Butoxycarbonyl)-D-proline N-hydroxysuccinimide ester, commonly abbreviated as Boc-D-Pro-OSu, is a pivotal reagent in the field of synthetic peptide chemistry. As an activated derivative of D-proline, it serves as a crucial building block for the incorporation of the D-proline residue into peptide chains, particularly within the framework of Boc-based Solid-Phase Peptide Synthesis (SPPS).[1][2] The presence of the D-amino acid configuration is of particular interest in drug development, as it can significantly enhance the metabolic stability of peptide-based therapeutics by increasing their resistance to proteolytic degradation.[2] Furthermore, the inherent conformational rigidity of the proline ring structure is a valuable tool for introducing specific turns or kinks into a peptide backbone, thereby influencing its secondary structure and, consequently, its binding affinity to biological targets.[1][2]
This technical guide provides an in-depth overview of the chemical properties, applications, and experimental protocols associated with Boc-D-Pro-OSu, offering a critical resource for professionals engaged in peptide synthesis and drug discovery.
Core Chemical and Physical Properties
The fundamental characteristics of Boc-D-Pro-OSu are essential for its proper handling, storage, and effective use in synthetic applications. These properties are summarized below.
| Property | Value | Source(s) |
| Synonyms | N-alpha-t-Boc-D-proline N-hydroxysuccinimide ester, Boc-D-proline N-hydroxysuccinimide ester, (R)-1-(tert-Butoxycarbonyl)-2-(succinimidyloxycarbonyl)pyrrolidine | [3][4][5] |
| Molecular Formula | C14H20N2O6 | [3] |
| Molecular Weight | 312.32 g/mol | [4] |
| CAS Number | 102185-34-2 | [3][6] |
| Appearance | White to off-white powder or crystals | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane (DCM), Ethyl Acetate, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetone. | [4][6] |
| Storage Temperature | -20°C under an inert atmosphere. | [4] |
Application in Peptide Synthesis
Boc-D-Pro-OSu is primarily utilized as an activated amino acid building block in Boc-based Solid-Phase Peptide Synthesis (SPPS). The N-hydroxysuccinimide (OSu) ester is a highly efficient activating group for the carboxyl moiety of Boc-D-proline. This activation facilitates the formation of a peptide bond with the free N-terminal amine of a growing peptide chain anchored to a solid support.[7]
The overall workflow for incorporating a Boc-D-Pro-OSu residue into a peptide sequence via SPPS follows a cyclical process of deprotection, neutralization, and coupling.
Experimental Protocols
The successful incorporation of Boc-D-Pro-OSu into a peptide chain requires precise execution of deprotection and coupling steps. The following protocols provide a general methodology for these key procedures in manual Boc-SPPS.
Protocol 1: N-terminal Boc Deprotection
This procedure removes the temporary N-terminal Boc protecting group from the resin-bound peptide, preparing it for coupling with Boc-D-Pro-OSu.
-
Resin Swelling: Swell the peptide-resin in an adequate volume of Dichloromethane (DCM) for 20-30 minutes in a reaction vessel.
-
Pre-wash: Drain the DCM and wash the resin with a deprotection solution (e.g., 50% Trifluoroacetic acid (TFA) in DCM) for 1-2 minutes.[8]
-
Deprotection: Drain the pre-wash solution. Add a fresh portion of the deprotection solution to the resin and agitate the mixture for 20-30 minutes at room temperature.[8][9]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid. This is followed by washes with isopropanol (2 times) and then DCM (3-5 times) to remove the generated t-butyl cations and shrink the resin, which helps in removing trapped TFA.[8] The peptide-resin is now in its protonated TFA salt form.
Protocol 2: Coupling of Boc-D-Pro-OSu
This protocol describes the coupling of the activated Boc-D-Pro-OSu to the deprotected peptide-resin.
-
Neutralization: Swell the deprotected peptide-resin (TFA salt) in DCM. Neutralize the N-terminal ammonium salt by washing the resin with a solution of 10% N,N-Diisopropylethylamine (DIEA) in DCM for 5-10 minutes (perform this step twice).[9] Wash the resin thoroughly with DCM (3-5 times) to remove excess base.
-
Coupling Reaction: Immediately add a solution of Boc-D-Pro-OSu (typically 3-5 equivalents relative to the resin substitution) dissolved in a minimal amount of DMF or DCM to the neutralized peptide-resin.[9]
-
Reaction Agitation: Agitate the reaction mixture at room temperature for 1-4 hours.[9] The N-hydroxysuccinimide ester reacts with the free amine, forming a new peptide bond and releasing N-hydroxysuccinimide as a byproduct.
-
Monitoring: The completion of the coupling reaction should be monitored. Since the N-terminal residue is now a secondary amine (proline), the standard Kaiser test will give a false negative. The Isatin or Chloranil test is recommended for monitoring coupling to secondary amines.[9] If the test indicates incomplete coupling, a second coupling (recoupling) with a freshly prepared solution of Boc-D-Pro-OSu can be performed.[9]
-
Final Wash: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove unreacted reagents and byproducts. The peptide-resin is now ready for the next deprotection cycle.
Stability and Storage
The stability of Boc-D-Pro-OSu is critical for its successful application. The N-hydroxysuccinimide ester is susceptible to hydrolysis, and the Boc protecting group is labile to acid.[1][2]
-
Storage: To maintain its integrity and reactivity, Boc-D-Pro-OSu should be stored in a tightly sealed container under an inert atmosphere (such as argon or nitrogen) at -20°C.[4] It is crucial to prevent exposure to moisture and acidic conditions.
-
Handling: Before use, the container should be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.[10]
Conclusion
Boc-D-Pro-OSu is a highly valuable reagent for synthetic chemists, particularly in the realm of peptide-based drug development. Its pre-activated nature facilitates efficient coupling reactions, while the D-configuration of the proline residue offers a strategic advantage for enhancing the enzymatic stability of the final peptide product. A thorough understanding of its chemical properties and adherence to optimized experimental protocols are paramount to leveraging its full potential in the synthesis of complex and therapeutically relevant peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. BOC-D-PRO-OSU CAS#: 102185-34-2 [amp.chemicalbook.com]
- 5. chempep.com [chempep.com]
- 6. BOC-D-PRO-OSU | 102185-34-2 [chemicalbook.com]
- 7. Boc-Pro-OSu | 3392-10-7 | Benchchem [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
